molecular formula C7H8N2O3 B096680 Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione CAS No. 18217-32-8

Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione

Cat. No.: B096680
CAS No.: 18217-32-8
M. Wt: 168.15 g/mol
InChI Key: OVOYQWYREBEBJI-UHFFFAOYSA-N
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Description

Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione is a nitrogen-containing heterocyclic compound. It is part of a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a pyrazine ring, forming a unique scaffold that is of significant interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with ethyl chloroacetate in the presence of potassium carbonate in dimethylformamide produces the related N-ethyl carboxylate pyrrole. This intermediate can then react with hydrazine hydrate in ethanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely, thereby enhancing efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the nitrogen atoms and the carbonyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce reduced forms with altered electronic properties .

Scientific Research Applications

Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand

Properties

IUPAC Name

3,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-5-2-1-4-7(12)8-3-6(11)9(4)5/h4H,1-3H2,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOYQWYREBEBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1C(=O)NCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231164
Record name Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18217-32-8
Record name Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18217-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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